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Abstract
Verapamil, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker

(CCB) widely prescribed for the management of cardiovascular conditions such as

hypertension, angina pectoris, and cardiac arrhythmias.[1] Beyond its primary therapeutic role,

a growing body of evidence substantiates its potent immunomodulatory properties, particularly

on T lymphocytes. The activation, proliferation, and effector functions of T cells are critically

dependent on tightly regulated intracellular calcium (Ca²⁺) signaling cascades.[2][3][4] By

interfering with these essential Ca²⁺ fluxes, Verapamil exerts significant, dose-dependent

inhibitory effects on T cell-mediated immunity. This technical guide provides an in-depth

exploration of the mechanisms through which Verapamil modulates T lymphocyte function,

details the consequential impacts on T cell activation and effector responses, and furnishes

field-proven experimental protocols for researchers to investigate these effects.

The Centrality of Calcium Signaling in T
Lymphocyte Activation
T lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the

engagement of the T cell receptor (TCR) with a specific antigen presented by an antigen-

presenting cell (APC). This binding event triggers a sophisticated intracellular signaling

cascade in which calcium ions act as a critical second messenger.[2]

The canonical pathway proceeds as follows:
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TCR Engagement & Initiation: Ligation of the TCR and co-receptors (e.g., CD28) activates

phospholipase C-γ1 (PLC-γ1).

Intracellular Ca²⁺ Store Release: PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its

receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, causing the release of

stored Ca²⁺ into the cytoplasm.[3]

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores is sensed by the

stromal interaction molecule (STIM) proteins, which translocate to the plasma membrane.[5]

[6] There, they activate the ORAI1 protein, the pore-forming subunit of the Calcium Release-

Activated Calcium (CRAC) channel.[5][7][8] This opens the CRAC channel, permitting a

sustained influx of extracellular Ca²⁺. This sustained elevation is crucial for full T cell

activation.[6]

Downstream Signaling: The elevated cytoplasmic Ca²⁺ concentration activates calmodulin,

which in turn activates the serine/threonine phosphatase, calcineurin.[5] Calcineurin

dephosphorylates the Nuclear Factor of Activated T cells (NFAT) transcription factors.[5][6]

Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it

orchestrates the transcription of key genes essential for T cell activation, including

Interleukin-2 (IL-2), a potent T cell growth factor.[5][9]

While CRAC channels are the primary route for Ca²⁺ influx in T cells, other channels, including

L-type voltage-gated calcium (Caᵥ1) channels, are also expressed and contribute to regulating

T cell function.[4][7][8][10]
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Figure 1: Simplified Ca²⁺ signaling cascade in T cell activation.
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Verapamil's Intervention Points in T Cell Signaling
Verapamil's primary immunomodulatory effect stems from its ability to block L-type calcium

channels (Caᵥ1).[11] While not the main channel for initial Ca²⁺ influx (a role held by

CRAC/ORAI1), Caᵥ1 channels are implicated in sustaining the calcium signals required for

robust T cell responses.[10][12] By inhibiting this influx, Verapamil attenuates the downstream

calcineurin-NFAT signaling axis, a critical checkpoint for T cell activation and gene transcription.

[13]

Beyond its canonical L-type channel blockade, Verapamil exhibits promiscuous activity on

other ion channels and transporters that influence T cell function.[1] It has been reported to

inhibit potassium channels like KCa3.1 and Kv1.3, which are important for maintaining the

negative membrane potential that drives Ca²⁺ entry through CRAC channels.[1] Furthermore,

Verapamil can inhibit the P-glycoprotein transporter, which may interfere with the transport of

metabolites and cytokines.[1] Recent studies also suggest Verapamil influences the

thioredoxin system, promoting a gene expression profile with anti-oxidative and

immunomodulatory effects.[14][15]
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Figure 2: Primary mechanisms of Verapamil's action on T cells.

Functional Consequences of Verapamil Treatment
on T Lymphocytes
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The disruption of Ca²⁺ signaling by Verapamil leads to profound and measurable downstream

effects on T cell function, primarily characterized by a state of immunosuppression.

Inhibition of T Cell Activation and Proliferation
Treatment of T cells with Verapamil in vitro results in a dose-dependent inhibition of their

activation and subsequent proliferation.[1][14][16] This is evidenced by a significant reduction in

the surface expression of key activation-induced molecules and a failure of cells to divide upon

stimulation.

Activation Markers: Following stimulation (e.g., with anti-CD3/CD28 antibodies), T cells

upregulate surface markers like CD25 (the IL-2 receptor alpha chain), CD69 (an early

activation marker), and CD40L. Verapamil treatment markedly diminishes the expression of

these markers.[1][16][17][18]

Proliferation: T cell proliferation, commonly measured by the dilution of dyes like

Carboxyfluorescein succinimidyl ester (CFSE), is almost completely abrogated at higher

concentrations of Verapamil.[1][14][19] This is a direct consequence of the block in IL-2

production and signaling, which is required for cell cycle entry and progression.[20][21]

Table 1: Summary of Verapamil's Effect on T Cell Activation and Proliferation
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Parameter
Method of
Measurement

Observed
Effect of
Verapamil

Concentration
Range

Reference

Proliferation
CFSE Dilution
Assay

Dose-
dependent
inhibition

6.25–50 μM [1][14][19]

CD25

Expression

Flow Cytometry

(MFI)

Dose-dependent

reduction
6.25–50 μM [1][14]

CD69

Expression

Flow Cytometry

(MFI)

Dose-dependent

reduction
6.25–50 μM [1][14]

CD40L

Expression

Flow Cytometry

(MFI)

Dose-dependent

reduction
6.25–50 μM [1][14]

PD-1 Expression
Flow Cytometry

(MFI)

Significant

reduction
50 μM [1][17]

OX40

Expression

Flow Cytometry

(MFI)

Significant

reduction
50 μM [1][17]

MFI: Mean Fluorescence Intensity

Broad-Spectrum Reduction in Cytokine Production
A critical function of activated T cells is the secretion of cytokines to orchestrate the immune

response. Verapamil significantly curtails the production of a wide array of cytokines from

different T helper (Th) subsets.[1][16][17] This broad-spectrum suppression affects pro-

inflammatory, anti-inflammatory, and regulatory responses.

Th1/Th17 Cytokines: Production of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-

2, IL-17A, IL-17F, and IL-22 is substantially reduced.[1][19] The inhibition of the Th1-type

response has been observed in multiple experimental models.[11]

Th2 Cytokines: Secretion of Th2-associated cytokines, including IL-4, IL-5, IL-9, IL-10, and

IL-13, is also significantly diminished by Verapamil treatment.[1][19]
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Table 2: Summary of Verapamil's Effect on Cytokine Production

Cytokine Class
Specific Cytokines
Affected

Observed Effect of
Verapamil (at 50
μM)

Reference

Th1/Th17
IFN-γ, TNF-α, IL-2,
IL-17A, IL-17F, IL-22

Significant
reduction

[1][19]

| Th2 | IL-4, IL-5, IL-9, IL-10, IL-13 | Significant reduction |[1][19] |

Impairment of T Cell Motility and Effector Functions
Beyond activation and cytokine secretion, Verapamil also impacts the physical capabilities of T

cells. It has been shown to disrupt the remodeling of the T cell cytoskeleton, which is essential

for cell motility, chemotaxis, and transmigration across endothelial layers to reach sites of

inflammation.[22] This is partly attributed to a reduction in intracellular F-actin.[22] The

generation and function of cytotoxic T cells are also reported to be impaired.

Experimental Protocols for Assessing Verapamil's
Effects
To enable researchers to validate and expand upon these findings, this section provides

standardized, step-by-step protocols for core assays.

Analysis

Isolate PBMCs
(e.g., Ficoll-Paque)

Purify T Cells
(e.g., Negative Selection)

Label Cells
(e.g., CFSE)

Culture & Stimulate
(e.g., anti-CD3/CD28)

+ Verapamil (Dose Response)

Incubate
(24-120 hours)

Flow Cytometry:
Proliferation (CFSE)

Flow Cytometry:
Activation Markers

Collect Supernatant Multiplex Assay:
Cytokines
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Click to download full resolution via product page

Figure 3: General workflow for in vitro analysis of Verapamil's effects.

Protocol 1: T Cell Proliferation Assay using CFSE
This protocol measures the extent of cell division by tracking the dilution of the fluorescent dye

CFSE. Each daughter cell inherits half the fluorescence of the parent.

Causality: This assay directly quantifies the functional outcome of the upstream signaling

blockade caused by Verapamil. Inhibition of the Ca²⁺-NFAT-IL-2 axis prevents cells from

entering the cell cycle, resulting in fewer divisions and higher CFSE fluorescence.

Methodology:

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor

blood using Ficoll-Paque density gradient centrifugation. Purify total T cells using a negative

selection magnetic bead kit.

CFSE Labeling: Resuspend purified T cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS. Add

an equal volume of 10 μM CFSE working solution (final concentration 5 μM) and incubate for

10 minutes at 37°C, protected from light.[23]

Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI

medium (containing 10% FBS) and incubate on ice for 5 minutes.

Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

Plating and Treatment: Resuspend cells at 1 x 10⁶ cells/mL and plate in a 96-well plate pre-

coated with anti-CD3 antibody (e.g., 1 μg/mL). Add soluble anti-CD28 antibody (e.g., 1

μg/mL).

Add Verapamil hydrochloride at desired final concentrations (e.g., a serial dilution from 50

μM down to 6.25 μM). Include "unstimulated" and "stimulated vehicle control" wells.

Incubation: Culture the cells for 96-120 hours at 37°C, 5% CO₂.[1][14]
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Analysis: Harvest cells, wash, and analyze on a flow cytometer. Gate on the live lymphocyte

population. Proliferation is visualized as a series of peaks on a histogram of CFSE

fluorescence, with each peak representing a successive generation of divided cells.

Protocol 2: Analysis of T Cell Activation Markers
This protocol quantifies the expression of surface proteins that are upregulated upon T cell

activation.

Causality: The expression of markers like CD25 and CD69 is transcriptionally regulated by

NFAT and other activation-dependent factors. Measuring their surface levels provides a direct

readout of the success or failure of the initial activation signaling cascade in the presence of

Verapamil.

Methodology:

Cell Preparation and Culture: Purify and culture T cells as described in Protocol 1, steps 1, 4,

and 5.

Treatment: Add Verapamil (e.g., 50 μM) or vehicle control to the appropriate wells.

Incubation: Culture the cells for 24 to 72 hours at 37°C, 5% CO₂.[1][18]

Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Resuspend cells in

FACS buffer and add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-

CD25, anti-CD69) at pre-titrated concentrations.

Incubate for 30 minutes at 4°C, protected from light.

Washing and Acquisition: Wash cells twice with FACS buffer and resuspend in a final volume

for flow cytometry analysis.

Analysis: Acquire data on a flow cytometer. Gate on the live T cell population and quantify

the Mean Fluorescence Intensity (MFI) for each activation marker in the Verapamil-treated

versus control groups.[1]

Protocol 3: Measurement of Intracellular Calcium Flux
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This protocol allows for the real-time measurement of changes in intracellular Ca²⁺

concentration following cell stimulation.

Causality: This is the most direct assay to demonstrate Verapamil's mechanism of action. By

observing a blunted or inhibited rise in intracellular Ca²⁺ post-stimulation, one can directly

attribute the downstream functional deficits to a failure in this primary signaling event.

Methodology:

Cell Preparation: Prepare a single-cell suspension of purified T cells at 5-6 x 10⁶ cells/mL in

a suitable buffer (e.g., complete RPMI).[24]

Dye Loading: Load cells with a ratiometric calcium indicator dye like Indo-1 AM (e.g., 3

μg/mL) by incubating for 45 minutes at 37°C.[24][25] Alternatively, use a single-wavelength

dye like Fluo-4 AM.[26]

Pre-treatment: If assessing inhibition, incubate the dye-loaded cells with Verapamil or

vehicle for a defined period before analysis.

Acquisition Setup: Warm cells to 37°C. Set up a flow cytometer capable of kinetic analysis.

Baseline Reading: Begin acquiring data for the cell sample for 30-60 seconds to establish a

stable baseline fluorescence signal.[24]

Stimulation: Pause acquisition, add a stimulating agent (e.g., anti-CD3 antibody, ionomycin),

and immediately resume acquisition.[24]

Data Acquisition: Continue recording data for several minutes to capture the full calcium flux

profile.

Analysis: Analyze the data by plotting the fluorescence ratio (for ratiometric dyes) or

fluorescence intensity over time. Compare the peak and sustainability of the Ca²⁺ signal

between Verapamil-treated and control cells.

Implications and Future Directions
The robust immunosuppressive effects of Verapamil on T lymphocytes carry significant clinical

and scientific implications.
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Therapeutic Potential: The ability of Verapamil to blunt T cell activation and pro-inflammatory

cytokine production suggests its potential as a repurposed drug for T cell-mediated

autoimmune diseases. Indeed, it has shown promise in models of Type 1 Diabetes by

protecting beta cells and modulating the immune response.[13][15] Its mechanism, distinct

from calcineurin inhibitors like cyclosporine, offers an alternative therapeutic avenue.

Clinical Consideration: For the millions of patients taking Verapamil for cardiovascular

diseases, these immunomodulatory effects are an important consideration. This "off-target"

activity could potentially alter their susceptibility to infections or the efficacy of vaccines by

dampening T cell responses.

Research Tool: As a well-characterized inhibitor of specific calcium channels, Verapamil
serves as a valuable pharmacological tool for researchers dissecting the complex roles of

different Ca²⁺ influx pathways in lymphocyte biology.

Future research should focus on more selective targeting of T cell calcium channels to harness

the therapeutic benefits while minimizing off-target effects. Combination therapies, such as

Verapamil with low-dose anti-thymocyte globulin, have shown enhanced efficacy in preclinical

models and warrant further investigation.[13] Understanding the long-term immunological

consequences in patients receiving chronic Verapamil therapy is also a critical area for clinical

study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T
Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

2. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms
Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Calcium signaling mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4. [Calcium signaling in T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1683045?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12423256/
https://www.researchgate.net/figure/Effects-of-T1D-and-verapamil-treatment-on-T-cells-Expression-of-the-T-cell-markers-CD4_fig3_358981400
https://www.benchchem.com/product/b1683045?utm_src=pdf-body
https://www.benchchem.com/product/b1683045?utm_src=pdf-body
https://www.benchchem.com/product/b1683045?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12423256/
https://www.benchchem.com/product/b1683045?utm_src=pdf-body
https://www.benchchem.com/product/b1683045?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324055/
https://www.ncbi.nlm.nih.gov/books/NBK532321/
https://www.ncbi.nlm.nih.gov/books/NBK532321/
https://pubmed.ncbi.nlm.nih.gov/11244045/
https://pubmed.ncbi.nlm.nih.gov/22920880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Frontiers | Modulation of T Cell Metabolism and Function through Calcium Signaling
[frontiersin.org]

6. researchgate.net [researchgate.net]

7. Emerging Roles of L-Type Voltage-Gated and Other Calcium Channels in T Lymphocytes -
PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | Ca2+ Influx in T Cells: How Many Ca2+ Channels? [frontiersin.org]

9. Frontiers | Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and
Autoimmune Diseases [frontiersin.org]

10. Frontiers | Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte
Dysfunction [frontiersin.org]

11. Verapamil-sensitive Ca2+ channel regulation of Th1-type proliferation of splenic
lymphocytes induced by Walker 256 tumor development in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction -
PMC [pmc.ncbi.nlm.nih.gov]

13. Verapamil and low-dose anti-mouse thymocyte globulin combination therapy stably
reverses recent-onset type 1 diabetes in NOD mice by acting on the beta cell and immune
axes - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T
Lymphocytes: A 2022 Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

17. researchportal.unamur.be [researchportal.unamur.be]

18. researchgate.net [researchgate.net]

19. mdpi.com [mdpi.com]

20. The interference of T cell activation by calcium channel blocking agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Effect of verapamil on T-lymphocyte activation in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. agilent.com [agilent.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00324/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00324/full
https://www.researchgate.net/publication/26812747_Calcium_signaling_in_the_development_and_function_of_T-lineage_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3757574/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00099/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02747/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02747/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.02473/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.02473/full
https://pubmed.ncbi.nlm.nih.gov/16996495/
https://pubmed.ncbi.nlm.nih.gov/16996495/
https://pubmed.ncbi.nlm.nih.gov/16996495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6833481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6833481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12423256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12423256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12423256/
https://www.researchgate.net/figure/Verapamil-inhibits-T-cell-proliferation-and-activation-in-a-dose-dependent-manner_fig1_362073142
https://www.researchgate.net/figure/Effects-of-T1D-and-verapamil-treatment-on-T-cells-Expression-of-the-T-cell-markers-CD4_fig3_358981400
https://pubmed.ncbi.nlm.nih.gov/35890372/
https://pubmed.ncbi.nlm.nih.gov/35890372/
https://researchportal.unamur.be/en/publications/the-casup2sup-channel-blocker-verapamil-inhibits-the-in-vitro-act/
https://www.researchgate.net/figure/Verapamil-decreases-the-expression-of-T-cell-activation-induced-cell-surface-molecules_fig2_362073142
https://www.mdpi.com/1999-4923/14/7/1478?type=check_update&version=3
https://pubmed.ncbi.nlm.nih.gov/6092460/
https://pubmed.ncbi.nlm.nih.gov/6092460/
https://pubmed.ncbi.nlm.nih.gov/3155874/
https://pubmed.ncbi.nlm.nih.gov/3155874/
https://www.researchgate.net/publication/225031464_In_vitro_analysis_of_verapamil-induced_immunosuppression_-_Potent_inhibition_of_T_cell_motility_and_lymphocytic_transmigration_through_allogeneic_endothelial_cells
https://www.agilent.com/cs/library/applications/application-t-cell-rpoliferation-5994-1851en-agilent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Video: Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by
Full Spectrum Flow Cytometry [jove.com]

25. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full
Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

26. agilent.com [agilent.com]

To cite this document: BenchChem. [Exploring the Immunomodulatory Effects of Verapamil
on T Lymphocytes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683045#exploring-the-immunomodulatory-effects-
of-verapamil-on-t-lymphocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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